![molecular formula C13H14N4S B14201045 N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea CAS No. 835629-70-4](/img/structure/B14201045.png)
N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea: is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 5-methyl-2-pyridinamine with 2-pyridinecarboxaldehyde in the presence of a thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas.
科学的研究の応用
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The compound’s ability to interact with biological macromolecules makes it a potential candidate for drug development.
類似化合物との比較
Similar Compounds
N-Phenylthiourea: Similar structure but with a phenyl group instead of a pyridinyl group.
N,N’-Diethylthiourea: Contains ethyl groups instead of pyridinyl groups.
N,N’-Diphenylthiourea: Contains phenyl groups instead of pyridinyl groups.
Uniqueness
N-(5-Methylpyridin-2-yl)-N’-[(pyridin-2-yl)methyl]thiourea is unique due to the presence of both 5-methylpyridinyl and pyridinyl groups. This structural feature enhances its ability to interact with a wide range of molecular targets, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
835629-70-4 |
|---|---|
分子式 |
C13H14N4S |
分子量 |
258.34 g/mol |
IUPAC名 |
1-(5-methylpyridin-2-yl)-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-10-5-6-12(15-8-10)17-13(18)16-9-11-4-2-3-7-14-11/h2-8H,9H2,1H3,(H2,15,16,17,18) |
InChIキー |
CCJSXTBPMDKQOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)NC(=S)NCC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
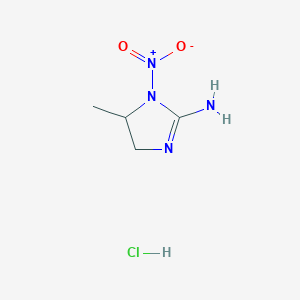
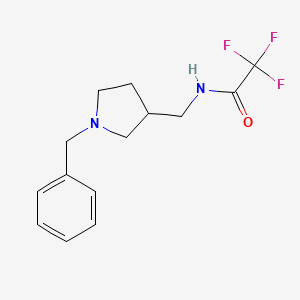
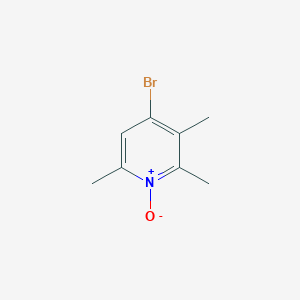
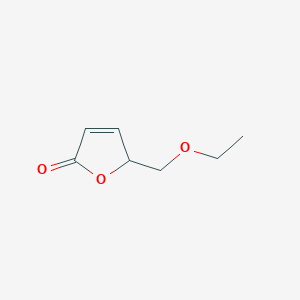
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)

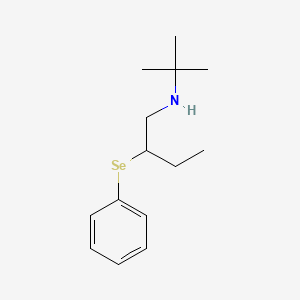
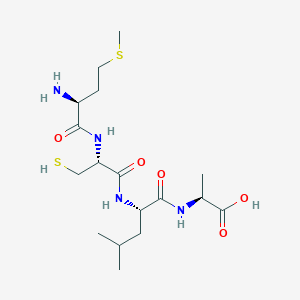
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)

